LY2119620

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- PubChem: A search on PubChem, a public database of chemical information, reveals the compound's structure and basic information but no mention of its research applications [].

- Thiophene core: The presence of a thieno[2,3-b]pyridine core suggests potential applications in medicinal chemistry. This scaffold is found in various bioactive molecules, including some with antiplasmodial activity [].

- Functional groups: The molecule contains several functional groups, including an amino group, a chloro group, a cyclopropyl group, and a methyl group. These groups can influence the molecule's biological properties and interactions with target molecules.

- Piperazine moiety: The presence of a piperazine moiety is also interesting, as this group is found in many drugs with diverse therapeutic effects [].

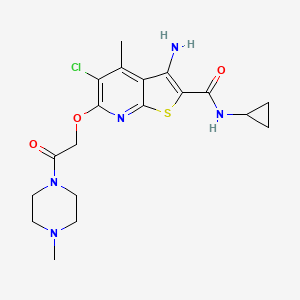

LY2119620 is a chemical compound known for its role as a positive allosteric modulator of the muscarinic acetylcholine receptors, specifically the M2 and M4 subtypes. Its full chemical name is 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide. This compound was developed to enhance the efficacy of agonists at these receptors, which are implicated in various neurological functions and disorders, including schizophrenia and cognitive impairments .

There is no scientific literature available on the mechanism of action of this specific compound. However, as mentioned earlier, similar thienopyridine structures have been investigated for their anti-proliferative activity against cancer cells []. The mechanism for these compounds might involve interfering with phospholipid metabolism or other cellular processes.

LY2119620 participates in several chemical interactions primarily through its binding to the allosteric sites of the M2 and M4 muscarinic receptors. It does not compete with orthosteric ligands for the binding site but instead modifies receptor activity by stabilizing certain conformations. The compound's binding leads to enhanced receptor activation when combined with orthosteric agonists like oxotremorine M, demonstrating its role in modulating G protein-coupled receptor signaling pathways .

The biological activity of LY2119620 is characterized by its ability to increase the affinity and efficacy of agonists at the M2 and M4 muscarinic receptors. This modulation has implications for therapeutic strategies targeting disorders such as schizophrenia, where these receptors play a crucial role in neural circuit regulation. Studies have shown that LY2119620 can significantly enhance both G protein activation and β-arrestin recruitment, indicating its potential for influencing multiple signaling pathways within the central nervous system .

LY2119620 has been explored primarily in research settings as a tool compound to study muscarinic receptor function. Its ability to act as a positive allosteric modulator makes it valuable for investigating receptor dynamics and developing new therapeutic agents aimed at enhancing cholinergic signaling in conditions like schizophrenia and cognitive decline. Additionally, it has been developed into a radioligand for imaging studies to probe receptor activity in vivo .

Interaction studies involving LY2119620 have demonstrated its cooperative binding nature with orthosteric agonists at the M2 and M4 muscarinic receptors. These studies reveal that LY2119620 does not inhibit orthosteric ligand binding but rather enhances it, leading to increased receptor activation. The compound's unique interaction profile allows it to stabilize distinct active conformations of the receptor, which is critical for understanding its pharmacological effects .

Several compounds share structural similarities with LY2119620 and exhibit varying degrees of allosteric modulation at muscarinic receptors. Below is a comparison highlighting their unique features:

| Compound Name | Structure Similarity | Allosteric Modulation | Target Receptors |

|---|---|---|---|

| LY2033298 | Similar thieno-pyridine scaffold | Yes | M4 |

| VU152100 | Related chemical structure | Yes | M4 |

| Gallamine | Distinct structure but similar function | Yes | Non-selective |

| WIN 62,577 | Different scaffold | Yes | Non-selective |

Uniqueness of LY2119620: Unlike many other compounds, LY2119620 selectively targets both M2 and M4 receptors while enhancing agonist efficacy without competing for the orthosteric site. This dual action provides a unique therapeutic angle for modulating cholinergic signaling pathways selectively .

Chemical Nomenclature and Identification

IUPAC Name and Chemical Formula

LY2119620 is systematically named as 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide according to IUPAC nomenclature standards [1]. The compound bears the molecular formula C₁₉H₂₄ClN₅O₃S, indicating the presence of 19 carbon atoms, 24 hydrogen atoms, one chlorine atom, five nitrogen atoms, three oxygen atoms, and one sulfur atom [1] [2]. The Chemical Abstracts Service registry number for this compound is 886047-22-9, providing a unique identifier for chemical databases and regulatory purposes [1] [3].

The standard International Chemical Identifier (InChI) for LY2119620 is InChI=1S/C19H24ClN5O3S/c1-10-13-15(21)16(17(27)22-11-3-4-11)29-19(13)23-18(14(10)20)28-9-12(26)25-7-5-24(2)6-8-25/h11H,3-9,21H2,1-2H3,(H,22,27) [1]. The corresponding InChI Key is TYTGOXSAAQWLPJ-UHFFFAOYSA-N, which serves as a condensed representation of the molecular structure [1] [2]. The Simplified Molecular Input Line Entry System representation is CC1=C2C(=C(SC2=NC(=C1Cl)OCC(=O)N3CCN(CC3)C)C(=O)NC4CC4)N [1] [6].

Molecular Weight and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₄ClN₅O₃S | [1] |

| Molecular Weight | 437.94 g/mol | [1] [2] |

| CAS Number | 886047-22-9 | [1] [3] |

| PubChem CID | 57664406 | [1] [6] |

| Physical State | Powder/Solid | [8] [9] |

| Purity | ≥98% (HPLC) | [2] [6] |

| Storage Temperature | -20°C | [8] [9] |

The solubility characteristics of LY2119620 have been extensively characterized across multiple solvent systems [8] [9]. In dimethyl sulfoxide, the compound demonstrates solubility ranging from 67.5 to 87 milligrams per milliliter, corresponding to molar concentrations of 154.13 to 198.65 millimolar [8] [9]. Ethanol solutions can accommodate up to 10 milligrams per milliliter of LY2119620, equivalent to 22.83 millimolar concentration [9]. The compound exhibits poor aqueous solubility, with water solubility below 0.1 milligrams per milliliter, effectively rendering it insoluble in aqueous media [8] [9]. In one equivalent hydrochloric acid solution, LY2119620 achieves solubility of 43.79 milligrams per milliliter, corresponding to 100 millimolar concentration [2].

The compound contains seven hydrogen bond acceptor sites and two hydrogen bond donor sites, characteristics that influence its physicochemical properties and molecular interactions [11]. The structure incorporates five rotatable bonds, providing conformational flexibility that may be relevant to its biological activity [11]. For optimal stability and preservation of chemical integrity, LY2119620 requires storage at minus 20 degrees Celsius under desiccated conditions [6] [8].

Structural Analysis

Thieno[2,3-b]pyridine Core Structure

The fundamental structural framework of LY2119620 is built upon the thieno[2,3-b]pyridine bicyclic system, which consists of a thiophene ring fused to a pyridine ring in a specific positional arrangement [1] [16]. This heterocyclic core structure represents one of six possible isomeric thienopyridine configurations, specifically characterized by the fusion of the thiophene ring at the 2,3-positions of the pyridine moiety [27] [28]. The thieno[2,3-b]pyridine system is essentially planar in its geometry, with the amino and carbonyl functional groups maintaining near-coplanarity with the heterocyclic ring system [16].

The parent thieno[2,3-b]pyridine structure has the molecular formula C₇H₅NS and a molecular weight of 135.19 grams per mole [17]. The core system exhibits a boiling point of 236.5 degrees Celsius at 760 millimeters of mercury pressure and maintains a density of 1.272 grams per cubic centimeter [17]. The planarity of the thieno[2,3-b]pyridine core facilitates intermolecular stacking interactions and influences crystal packing behavior, which has implications for solubility characteristics and solid-state properties [36].

In the specific case of LY2119620, the thieno[2,3-b]pyridine core serves as the central scaffold onto which various substituents are attached to confer specific chemical and biological properties [1] [19]. The sulfur atom within the thiophene portion of the core contributes to the electron-rich nature of the system, while the nitrogen atom in the pyridine ring provides sites for potential hydrogen bonding interactions [16] [17].

Key Functional Groups and Moieties

LY2119620 incorporates several distinct functional groups that contribute to its overall chemical identity and properties [1] [20]. At the 3-position of the thieno[2,3-b]pyridine core, a primary amino group (NH₂) is present, providing sites for hydrogen bonding and potential chemical reactivity [1] [20]. The 2-position bears a carboxamide functional group with an N-cyclopropyl substituent, creating the specific amide linkage that characterizes this compound [1] [20].

The 4-position of the core structure features a methyl group substitution, while the 5-position contains a chlorine atom substituent [1] [2]. The presence of the chlorine atom introduces electronegativity and may influence the electronic properties of the molecule [1]. At the 6-position, an ethoxy bridge connects the core structure to a complex side chain containing a methylpiperazine moiety [1] [19].

| Functional Group | Position | Chemical Formula | Structural Role |

|---|---|---|---|

| Primary Amine | Position 3 | NH₂ | Hydrogen bonding, reactivity |

| Carboxamide | Position 2 | CONH- | Amide linkage with cyclopropyl |

| Cyclopropyl Group | N-substituent | C₃H₅ | Steric and electronic effects |

| Methyl Group | Position 4 | CH₃ | Lipophilic character |

| Chlorine Substituent | Position 5 | Cl | Electronic modulation |

| Ethoxy Bridge | Position 6 | OCH₂CO | Linker to piperazine |

| Methylpiperazine | Side chain | C₅H₁₁N₂O | Pharmacophore element |

The methylpiperazine moiety represents a significant pharmacophore element within the LY2119620 structure [19] [21]. This six-membered heterocyclic ring contains two nitrogen atoms and bears a methyl substituent at one of the nitrogen positions [1] [19]. The piperazine ring is connected to the thieno[2,3-b]pyridine core through an ethoxy bridge that incorporates a carbonyl group, creating an amide linkage [1] [19]. This particular arrangement allows for conformational flexibility while maintaining specific spatial relationships between the core structure and the piperazine substituent [19].

The cyclopropyl group attached to the carboxamide nitrogen introduces unique steric and electronic characteristics due to the strained three-membered ring structure [1] [20]. Cyclopropyl substituents are known to impart distinct pharmacological properties and may influence molecular binding interactions through their rigid geometry and electron-withdrawing characteristics [22].

Structural analysis reveals that the aromatic rings of LY2119620 are positioned to form aromatic stacking interactions, particularly involving the thieno[2,3-b]pyridine core and other aromatic systems [19] [32]. These interactions contribute to the overall three-dimensional structure and may be relevant to the compound's binding characteristics and crystal packing behavior [19] [32].

Synthetic Methodologies

Synthesis Pathways for Thieno[2,3-b]pyridine Derivatives

The synthesis of thieno[2,3-b]pyridine derivatives, including compounds structurally related to LY2119620, can be accomplished through several distinct methodological approaches [26] [27]. The most commonly employed strategies involve either the construction of the pyridine ring onto a preformed thiophene precursor or the formation of the thiophene ring from a pyridine starting material [28] [29].

One established synthetic route utilizes the cascade synthesis approach, where 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles serve as key intermediates [27] [28]. This methodology begins with a stepwise one-pot three-component reaction involving malononitrile, aldehydes, and thiophenol in the presence of base catalysts such as triethylamine or high surface area magnesium oxide [27] [28]. The resulting 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile derivatives undergo reduction to yield the corresponding mercaptopyridine intermediates [27] [28].

The Gewald synthesis represents another important pathway for accessing thieno[2,3-b]pyridine structures [15]. This approach has been optimized for the preparation of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans from 2,2-dimethyltetrahydropyran-4-ones, with subsequent conversion to thieno[2,3-b]pyridine derivatives through Thorpe-Ziegler reactions [15].

| Synthetic Method | Starting Materials | Key Steps | Yield Range |

|---|---|---|---|

| Cascade Synthesis | Malononitrile, aldehydes, thiophenol | Three-component reaction, cyclization | Excellent |

| Gewald Synthesis | Ketones, malononitrile, sulfur | Condensation, cyclization | Moderate to good |

| Skraup-Type | 2-Aminothiophenes, glycerol | Dehydration, cyclization | Variable |

| Alkylation-Cyclization | Mercaptopyridines, α-halogen compounds | Alkylation, intramolecular cyclization | Short reaction time |

Alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds in the presence of sodium alkoxide base catalysts provides an efficient route to thieno[2,3-b]pyridine derivatives [27] [28]. This approach involves initial alkylation followed by intramolecular cyclization, typically proceeding in excellent yields within short reaction times at room temperature [27] [28].

The classical Skraup-type synthesis has been adapted for thieno[2,3-b]pyridine preparation, utilizing 2-aminothiophene derivatives with glycerol and sulfuric acid under dehydrating conditions [29]. However, this approach faces challenges due to the instability of free 2-aminothiophene, often requiring the use of tin double salts obtained from 2-nitrothiophene reduction [29].

Alternative methodologies include the use of pyridine-2(1H)-thiones as starting materials, which react with halogen-containing reagents in ethanolic sodium acetate solution to give 2-S-alkylpyridines [30]. These intermediates subsequently cyclize upon treatment with methanolic sodium methoxide at reflux temperatures to provide thieno[2,3-b]pyridines in excellent yields [30].

Structure-Activity Relationship Considerations

Structure-activity relationship studies of thieno[2,3-b]pyridine derivatives have revealed important correlations between molecular structure and biological activity [33] [35]. Research has demonstrated that modifications to the 3-amino position of the thieno[2,3-b]pyridine core significantly influence biological potency [33] [35]. The presence of the 3-amino group appears to be crucial for maintaining activity, as structural analogues lacking this functionality typically exhibit reduced potency [33].

Substitution patterns at the 6-position of the thieno[2,3-b]pyridine ring system have been shown to dramatically affect activity profiles [33] [35]. Studies of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives revealed that specific aryl substituents at this position can enhance anti-inflammatory activity, with compounds bearing particular substitution patterns achieving inhibitory concentration values in the low micromolar range [33].

The nature of substituents at the 2-position, particularly carboxamide derivatives, plays a critical role in determining biological activity [35] [36]. Structure-activity relationship investigations have shown that N-substituents on the carboxamide group, such as the cyclopropyl moiety found in LY2119620, can significantly modulate potency and selectivity [22] [35]. The steric and electronic properties of these N-substituents appear to be important factors in receptor binding and activity [22].

| Structural Feature | Activity Impact | Optimal Modifications |

|---|---|---|

| 3-Amino Group | Essential for activity | Maintained as primary amine |

| 6-Position Substitution | Major potency determinant | Aryl groups with specific patterns |

| 2-Carboxamide N-Substituent | Modulates selectivity | Cycloalkyl groups preferred |

| 4-Position Methyl | Electronic effects | Small alkyl groups beneficial |

| 5-Position Halogen | Influences binding | Chlorine substitution favorable |

The incorporation of piperazine moieties, as found in LY2119620, has been extensively studied in the context of structure-activity relationships [21] [24]. Piperazine derivatives are known to exhibit diverse pharmacological activities, and the specific substitution pattern on the piperazine ring can significantly influence biological outcomes [21]. The methylpiperazine group in LY2119620 represents an optimal substitution pattern identified through systematic structure-activity relationship studies [23] [24].

Crystal packing studies have revealed that the extensive planarity of thieno[2,3-b]pyridine derivatives can lead to poor solubility due to strong intermolecular stacking interactions [36]. Structure-activity relationship investigations have demonstrated that the introduction of bulky substituents that disrupt crystal packing can improve both solubility and biological activity [36]. This finding has implications for the design of LY2119620 analogues with enhanced pharmaceutical properties [36].

The aromatic stacking interactions observed in crystallographic studies of thieno[2,3-b]pyridine derivatives suggest that π-π interactions may be important for biological activity [32] [34]. The ability of these compounds to form three-layered aromatic stacks, as observed with LY2119620 in complex with its biological target, indicates that aromatic surface complementarity is a critical factor in structure-activity relationships [32].

M2 Muscarinic Receptor Interactions

LY2119620 exhibits robust binding affinity for the M2 muscarinic receptor with consistent pharmacological parameters across multiple assay systems [1]. The compound demonstrates a binding affinity (pKB) of 5.77 ± 0.10 in radioligand binding assays, with comparable values observed in functional assays measuring [35S]guanosine 5'-O-(3-thio)triphosphate binding (5.73 ± 0.11) and extracellular signal-regulated kinase 1/2 phosphorylation (5.84 ± 0.18) [1]. These consistent affinity estimates across different experimental paradigms indicate that the molecular mechanism of LY2119620 action involves positive modulation of agonist affinity with minimal additional effects on agonist efficacy [1].

The compound binds to the extracellular vestibule of the M2 receptor, positioned directly above the orthosteric agonist binding site [1]. Crystallographic studies reveal that LY2119620 engages in extensive interactions with the extracellular vestibule, forming aromatic stacking interactions with tyrosine 177 in the second extracellular loop and tryptophan 422 at position 7.35 [1]. Additional polar interactions involve tyrosine 80 at position 2.61, asparagine 410 at position 6.58, and asparagine 419 in the third extracellular loop [1].

LY2119620 demonstrates the ability to function as an allosteric agonist at the M2 receptor, producing modest receptor activation (23.2% maximal response) in the absence of orthosteric ligands [4]. This intrinsic activity is characterized by operational efficacy parameters of -0.28 ± 0.05 for [35S]guanosine 5'-O-(3-thio)triphosphate binding and 0.33 ± 0.09 for extracellular signal-regulated kinase 1/2 phosphorylation [1].

M4 Muscarinic Receptor Interactions

At the M4 muscarinic receptor, LY2119620 displays distinct pharmacological properties compared to its M2 receptor interactions [5] [6]. The compound binds to the same extracellular vestibule location but exhibits different cooperativity patterns with orthosteric agonists [7]. Structural analysis reveals that the orthosteric binding pocket volume in M4 receptors (99 ų) is larger than in M2 receptors (82 ų), which may contribute to differential ligand interactions [7].

The compound demonstrates modest allosteric agonism at the M4 receptor, producing 16.8% of the maximal response compared to full agonists [4]. However, the cooperativity profile differs significantly from M2 receptors, with reduced positive cooperativity observed between LY2119620 and the high-efficacy agonist iperoxo (α = 3.9) compared to M2 receptors (α = 25) [7].

Structural differences in the allosteric binding site between M2 and M4 receptors contribute to differential binding poses of LY2119620 [7]. In M4 receptors, the piperazine ring of LY2119620 orients horizontally toward the second extracellular loop near transmembrane helix 5 and the third extracellular loop, while in M2 receptors it orients vertically, forming a salt bridge interaction with glutamate 172 in the second extracellular loop [7]. The corresponding residue in M4 receptors is proline 181, which does not form interactions with LY2119620 [7].

Selectivity Analysis Across Muscarinic Acetylcholine Receptor Subtypes

LY2119620 exhibits selective activity for M2 and M4 muscarinic receptor subtypes, with no detectable activity at M1, M3, or M5 receptors [2] [3]. Radioligand binding studies using [³H]-N-methylscopolamine confirmed that LY2119620 does not compete for the orthosteric binding pocket at any of the five muscarinic receptor subtypes, establishing its allosteric mechanism of action [2] [3].

The selectivity profile demonstrates non-selective modulation between M2 and M4 receptors, making the compound unsuitable as a therapeutic agent due to potential cardiovascular liability from M2 receptor cross-reactivity [5] [6]. However, this dual selectivity provides valuable research tools for studying both receptor subtypes and their physiological roles.

| Receptor Subtype | Cooperativity with Acetylcholine (α) | Cooperativity with Iperoxo (α) | Allosteric Agonism (% Response) |

|---|---|---|---|

| M2 | 19.5 | 25 | 23.2% |

| M4 | 79.4 | 3.9 | 16.8% |

| M1, M3, M5 | No activity | No activity | No activity |

The differential cooperativity patterns between M2 and M4 receptors highlight the importance of receptor subtype-specific conformational changes upon ligand binding [7]. These differences arise from variations in the shape and electrostatic properties of the allosteric binding sites, as well as distinct conformational dynamics of the tyrosine lid formed by conserved tyrosine residues [7].

Allosteric Modulation Mechanisms

Positive Cooperativity Characteristics

LY2119620 exhibits robust positive cooperativity with orthosteric agonists at both M2 and M4 muscarinic receptors, though the magnitude and selectivity of these interactions vary significantly between receptor subtypes and orthosteric ligands [1] [5]. The positive cooperativity arises from the compound's ability to bind to the extracellular vestibule and stabilize agonist-bound receptor conformations [1].

At the M2 receptor, LY2119620 demonstrates strong positive cooperativity with the high-efficacy agonist iperoxo, characterized by a cooperativity factor (α) of 25 (log α = 1.40 ± 0.09) [1]. This positive cooperativity manifests as enhanced potency of iperoxo to compete for [³H]-N-methylscopolamine binding, indicating that LY2119620 preferentially stabilizes the agonist-bound state of the receptor [1]. The functional cooperativity parameters (αβ) in [35S]guanosine 5'-O-(3-thio)triphosphate binding and extracellular signal-regulated kinase 1/2 phosphorylation assays are 26 and 20, respectively [1].

The compound also exhibits positive cooperativity with acetylcholine at M2 receptors (α = 19.5), though this interaction is less pronounced than with iperoxo [8] [9]. Importantly, LY2119620 shows mild negative cooperativity with the inverse agonist [³H]-N-methylscopolamine (α' = 0.6), causing a modest reduction in specific binding [1].

At the M4 receptor, the cooperativity profile differs markedly from M2 receptors [5] [7]. LY2119620 demonstrates significantly higher cooperativity with acetylcholine (α = 79.4) compared to M2 receptors, but substantially reduced cooperativity with iperoxo (α = 3.9) [9] [7]. This differential cooperativity pattern exemplifies the phenomenon of probe dependence in allosteric modulation.

| Orthosteric Ligand | M2 Receptor Cooperativity (α) | M4 Receptor Cooperativity (α) |

|---|---|---|

| Acetylcholine | 19.5 | 79.4 |

| Iperoxo | 25 | 3.9 |

| [³H]-N-methylscopolamine | 0.6 (negative) | Not determined |

The molecular basis for positive cooperativity involves structural changes in the extracellular vestibule upon receptor activation [1]. The binding of orthosteric agonists induces conformational changes that contract the extracellular vestibule, creating a more favorable binding environment for LY2119620 [1]. This activation-induced closure of the allosteric binding site allows for more extensive interactions between the modulator and receptor, leading to preferential stabilization of the agonist-bound state [1].

Probe Dependence in Binding and Functional Assays

LY2119620 exhibits significant probe dependence, whereby the magnitude and direction of allosteric effects vary depending on the specific orthosteric ligand used to probe receptor activity [5] [6] [10]. This phenomenon has important implications for the characterization and validation of allosteric modulators.

In binding assays, probe dependence manifests as differential cooperativity factors when LY2119620 is paired with different orthosteric ligands [5]. The compound shows the largest cooperativity with oxotremorine M at M4 receptors, followed by acetylcholine and then iperoxo [5]. This rank order differs from M2 receptors, where iperoxo shows the highest cooperativity [1].

Functional assays reveal even more complex probe-dependent effects [5] [6]. Guanosine 5'-[γ-35S]-triphosphate binding assays display differential potentiation depending on the orthosteric-allosteric pairing, with the largest cooperativity observed for the oxotremorine M and LY2119620 combination [5]. These findings indicate that different orthosteric ligands can stabilize distinct receptor conformations that interact differently with the allosteric modulator [5].

The probe dependence extends beyond simple cooperativity measurements to include pathway-specific effects [10]. Studies with the related compound LY2033298 (a structural congener of LY2119620) demonstrate that allosteric effects can be positive for binding affinity but negative for signaling efficacy, depending on the orthosteric agonist and signaling pathway examined [10]. This suggests that allosteric modulators can impose pathway-biased modulation, selectively enhancing or inhibiting specific downstream signaling events [10].

Cooperativity binding studies using [³H]LY2119620 with muscarinic acetylcholine receptor orthosteric agonists detect significant changes in maximum binding capacity (Bmax) values with little change in dissociation constant (Kd), suggesting involvement of G protein-dependent processes [2] [3]. This finding indicates that the probe dependence may reflect differential coupling of receptor conformations to intracellular signaling partners [2].

The molecular mechanism underlying probe dependence likely involves the ability of different orthosteric ligands to stabilize distinct receptor conformations [11]. Molecular dynamics simulations suggest that positive allosteric modulators manifest higher cooperativity when interacting with agonists that are inherently less stable when bound to the receptor, in contrast to more stable ligands [11]. This provides a plausible explanation for the enhanced cooperativity observed with acetylcholine compared to iperoxo at M4 receptors [11].

| Assay Type | Orthosteric Probe | Cooperativity Magnitude | Pathway Selectivity |

|---|---|---|---|

| Radioligand Binding | Iperoxo | High (M2 > M4) | Not applicable |

| Radioligand Binding | Acetylcholine | Moderate (M4 > M2) | Not applicable |

| [35S]GTPγS Binding | Oxotremorine M | Highest | G protein coupling |

| ERK1/2 Phosphorylation | Variable | Pathway-dependent | Downstream signaling |